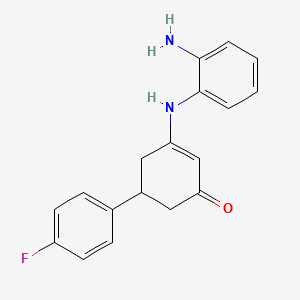
3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one, also known as 2-Amino-5-fluorophenyl cyclohex-2-enone, is an organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is an important building block for the synthesis of various heterocyclic compounds and pharmaceuticals. In addition, it has been used as a reagent for the synthesis of various organic compounds and as a ligand for metal complexes. Its uses in organic synthesis and medicinal chemistry have been extensively studied, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Synthesis and Structural Characterization : A compound closely related to 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one was synthesized and its crystal structure was analyzed. The study provided insights into the structural properties and potential applications in material science and chemistry (Kour et al., 2014).
Crystallographic Studies : Another related compound's crystal structure was determined using X-ray diffraction. Such studies are crucial for understanding molecular interactions and potential applications in designing new materials (Sapnakumari et al., 2014).
Catalysis and Chemical Reactions
Use in Decarboxylation : 2-Cyclohexen-1-one, a similar compound, was used as a catalyst in the decarboxylation of α-amino acids. This highlights its potential use in synthetic organic chemistry and pharmaceutical manufacturing (Hashimoto et al., 1986).
Catalyst-Free Synthesis : The compound was utilized in a catalyst-free synthesis process under ultrasonic conditions, demonstrating its utility in green chemistry and sustainable manufacturing processes (Govindaraju et al., 2016).
Molecular Engineering and Design
Molecular Engineering : Research on similar compounds has focused on understanding molecular geometries and chemical reactivity, which is vital for the design of new drugs and materials (Satheeshkumar et al., 2017).
Hydrogen Bonding Studies : Investigations into hydrogen bonding in compounds with similar structures have provided insights into molecular self-assembly, which is crucial for the development of novel materials and nanotechnology applications (Bertolasi et al., 1998).
Biochemical Research
Anticonvulsant Properties : The study of anticonvulsant enaminones, which have structural similarities, shows potential for developing new therapeutic agents for neurological disorders (Kubicki et al., 2000).
4-Hydroxyphenylpyruvate Dioxygenase Inhibition : A related compound demonstrated inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase, suggesting potential applications in medicinal chemistry and drug development (Lin et al., 2000).
Propiedades
IUPAC Name |
3-(2-aminoanilino)-5-(4-fluorophenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-14-7-5-12(6-8-14)13-9-15(11-16(22)10-13)21-18-4-2-1-3-17(18)20/h1-8,11,13,21H,9-10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUKOHEJNYNSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)

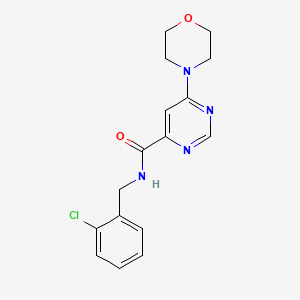
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)

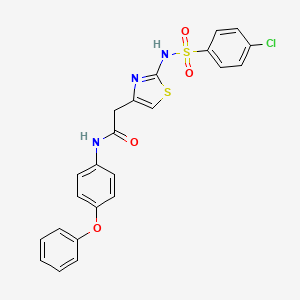
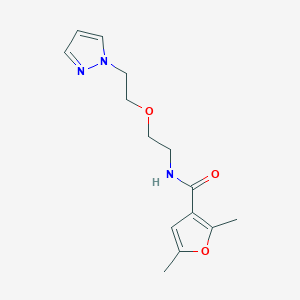
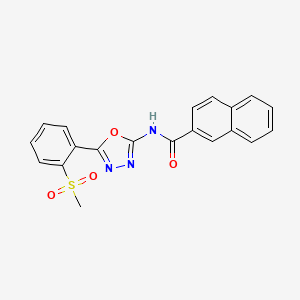
![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)